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Compound of Interest

Compound Name: 1,3-Dichloro-6-nitroisoquinoline

Cat. No.: B11870432 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 1,3-Dichloro-6-
nitroisoquinoline, a key intermediate in various synthetic applications. The information is

tailored for researchers, scientists, and professionals in drug development, offering a

comprehensive resource for the characterization of this compound. While experimental data for

this specific molecule is not readily available in public literature, this guide presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, adaptable

experimental protocols.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-Dichloro-6-
nitroisoquinoline. These predictions are based on the analysis of structurally similar

compounds and the known effects of chloro and nitro substituents on the isoquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1,3-Dichloro-6-nitroisoquinoline
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 8.30 - 8.45 s -

H-5 8.60 - 8.75 d 8.5 - 9.5

H-7 8.40 - 8.55 dd 8.5 - 9.5, 2.0 - 2.5

H-8 9.20 - 9.35 d 2.0 - 2.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 1,3-Dichloro-6-nitroisoquinoline

Carbon Predicted Chemical Shift (δ, ppm)

C-1 152 - 154

C-3 148 - 150

C-4 122 - 124

C-4a 128 - 130

C-5 125 - 127

C-6 147 - 149

C-7 120 - 122

C-8 132 - 134

C-8a 145 - 147

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,3-Dichloro-6-nitroisoquinoline
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1590 - 1610 Medium to Strong C=C Aromatic Ring Stretch

1510 - 1540 Strong Asymmetric NO₂ Stretch

1340 - 1360 Strong Symmetric NO₂ Stretch

1100 - 1200 Medium C-N Stretch

800 - 850 Strong C-H Out-of-plane Bending

700 - 800 Strong C-Cl Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1,3-Dichloro-6-nitroisoquinoline

m/z
Predicted Relative
Intensity (%)

Assignment

242/244/246 100 / 65 / 10 [M]⁺ (Molecular Ion)

212/214/216 20 - 40 [M-NO]⁺

196/198/200 30 - 50 [M-NO₂]⁺

161/163 40 - 60 [M-NO₂-Cl]⁺

126 50 - 70 [M-NO₂-2Cl]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are adapted from established procedures for similar heterocyclic

compounds.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Dichloro-6-nitroisoquinoline
in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 16 ppm, centered at 8 ppm.

Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay

of 1 second.

Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled sequence.

Use a spectral width of 250 ppm, centered at 125 ppm.

Employ a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of

2 seconds.

Collect 1024 scans.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of 1,3-Dichloro-6-
nitroisoquinoline with 100 mg of dry KBr powder and pressing the mixture into a thin,

transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance

(ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Set the spectral resolution to 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

gas chromatography (GC).

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Acquisition:

Set the ionization energy to 70 eV.

Use a source temperature of 230 °C and a quadrupole analyzer temperature of 150 °C.

Scan a mass range of m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized chemical compound like 1,3-Dichloro-6-nitroisoquinoline.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dichloro-6-
nitroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11870432#spectroscopic-data-for-1-3-dichloro-6-
nitroisoquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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